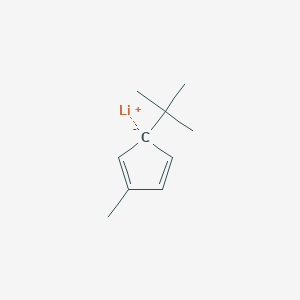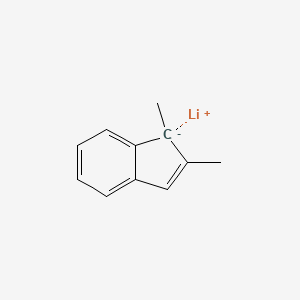![molecular formula C26H18Br2Cl2N2Ni B6298016 1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide CAS No. 616895-48-8](/img/structure/B6298016.png)
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1,2-bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide, also known as Ni(DPC)2Br2, is an organometallic compound that is widely used in organic synthesis. It is a strong reducing agent, and is often used in the synthesis of various organic molecules, including aromatic compounds, heterocyclic compounds, and polymers. Ni(DPC)2Br2 is a versatile reagent and has been used in a variety of applications, including in the preparation of a wide range of organic compounds, in the synthesis of polymers, and in the development of new catalytic systems.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 has been used for a variety of scientific research applications. It is a strong reducing agent, and has been used in the reduction of aromatic nitro compounds and in the synthesis of various organic molecules, including heterocyclic compounds and polymers. This compound(DPC)2Br2 has also been used in the development of new catalytic systems, and in the preparation of a wide range of organic compounds.
Mecanismo De Acción
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is a strong reducing agent, and is believed to act by the transfer of electrons from the nickel center to the substrate. The mechanism of reduction is thought to involve the formation of a this compound(DPC)2Br2-substrate complex, in which the substrate is bound to the nickel center through the coordination of the bromide ligands. This complex then undergoes a series of electron transfer reactions, resulting in the reduction of the substrate.
Biochemical and Physiological Effects
This compound(DPC)2Br2 is not known to have any adverse biochemical or physiological effects. It is generally regarded as a safe reagent and is widely used in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is a versatile reagent and has several advantages for use in lab experiments. It is a strong reducing agent, and is capable of reducing a wide range of substrates. It is also relatively easy to synthesize and purify, and is stable under a variety of conditions. However, this compound(DPC)2Br2 is not soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 has a wide range of potential applications in scientific research. It could be used in the development of new catalytic systems, in the synthesis of organic molecules, and in the preparation of a wide range of organic compounds. It could also be used in the study of biochemical and physiological processes, and in the development of new drugs and treatments. In addition, this compound(DPC)2Br2 could be used in the development of new materials and in the synthesis of polymers.
Métodos De Síntesis
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is typically synthesized by the reaction of N,N-diphenyl-2-chloroiminobenzene (DPC) and nickel(II) bromide in dimethylformamide (DMF). The reaction is typically carried out at room temperature and is complete within a few hours. The product is then purified by recrystallization from a mixture of ethanol and water.
Propiedades
IUPAC Name |
N,N'-bis(2-chlorophenyl)-1,2-diphenylethane-1,2-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2.2BrH.Ni/c27-21-15-7-9-17-23(21)29-25(19-11-3-1-4-12-19)26(20-13-5-2-6-14-20)30-24-18-10-8-16-22(24)28;;;/h1-18H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFMEDKQIGSFCM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Cl)C(=NC3=CC=CC=C3Cl)C4=CC=CC=C4.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)

![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)
![1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298005.png)
![{2,6-Bis[1-(N-2,6-diisopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6298009.png)
![[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298024.png)
![3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298042.png)
![[2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298047.png)